molecular formula C29H27F3N6O B10786111 Vamotinib CAS No. 1416241-23-0

Vamotinib

Cat. No.: B10786111
CAS No.: 1416241-23-0
M. Wt: 532.6 g/mol
InChI Key: SLIVDYMORZGPLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vamotinib involves multiple steps, starting with the preparation of key intermediates. One of the primary steps includes the formation of the benzanilide core structure. The synthetic route typically involves the following steps:

    Formation of the Benzanilide Core: This involves the reaction of a substituted aniline with a benzoyl chloride derivative under basic conditions to form the benzanilide core.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Vamotinib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Vamotinib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its high selectivity and potency against both wild-type and mutant BCR-ABL, including the T315I mutation. This makes it a promising candidate for treating chronic myeloid leukemia cases that are resistant to other treatments .

Biological Activity

Vamotinib, also known as PF-114, is a third-generation BCR-ABL tyrosine kinase inhibitor developed primarily for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML), particularly in patients who exhibit resistance to earlier therapies such as imatinib. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in clinical studies, and its impact on various cancer cell lines.

This compound is designed to specifically inhibit the activity of BCR-ABL tyrosine kinases, including both wild-type and mutant forms such as T315I, which are often resistant to first- and second-generation inhibitors. The compound binds to the ATP-binding site of the BCR-ABL protein, preventing autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.

Key Characteristics

  • Molecular Formula : C29H27F3N6O
  • Molecular Weight : 532.56 g/mol
  • CAS Number : 1416241-23-0
  • Solubility : Soluble in DMSO at 30 mg/mL (56.33 mM) .

In Vitro Efficacy

This compound exhibits potent inhibitory effects on various Ph+ leukemia cell lines. In vitro studies have shown that it can suppress the growth of patient-derived cell lines such as K562, KCL-22, and SupB15 in a dose-dependent manner. The compound has demonstrated IC50 values as low as 0.49 nM against BCR-ABL and varying efficacy against different mutations:

Mutation TypeIC50 (nM)
BCR-ABL0.49
T315I0.78
H396P1.0
E255K9.5
F317I2.0

These results indicate that this compound is significantly more effective than many existing therapies against resistant mutations .

In Vivo Efficacy

In vivo studies using a K562 nude mouse xenograft model showed remarkable tumor reduction upon treatment with this compound. Administered at doses of 25 mg/kg or 40 mg/kg for 14 days, this compound achieved a 100% reduction in average tumor volume within four weeks . This highlights its potential effectiveness not only in vitro but also in a living organism.

Clinical Trials

This compound is currently undergoing several clinical trials to evaluate its safety and efficacy:

  • Phase III Trial : A multicenter, open-label study comparing this compound to imatinib in adult patients with Ph+ CML who are resistant to imatinib at doses of 400 or 600 mg daily (NCT02885766) .
  • Phase I/II Trial : Focused on tolerability and pharmacokinetics in patients with Ph+ CML resistant to second-generation inhibitors .

Case Studies and Research Findings

Numerous studies have documented the biological activity of this compound:

  • A study published in Leukemia highlighted its effectiveness against Ph+ leukemias harboring the T315I mutation, demonstrating significant cytotoxicity compared to imatinib and nilotinib .
  • Another investigation into the structure-activity relationship (SAR) indicated that modifications to the compound's structure could enhance its binding affinity and potency against various kinase targets .

Properties

CAS No.

1416241-23-0

Molecular Formula

C29H27F3N6O

Molecular Weight

532.6 g/mol

IUPAC Name

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethynyl]benzamide

InChI

InChI=1S/C29H27F3N6O/c1-20-6-7-22(17-21(20)9-11-27-35-34-26-5-3-4-12-38(26)27)28(39)33-24-10-8-23(25(18-24)29(30,31)32)19-37-15-13-36(2)14-16-37/h3-8,10,12,17-18H,13-16,19H2,1-2H3,(H,33,39)

InChI Key

SLIVDYMORZGPLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=NN=C5N4C=CC=C5

Origin of Product

United States

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